{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride
Descripción
{4H,5H,6H-pyrrolo[1,2,3-b]pyrazol-2-yl}methanamine dihydrochloride (CAS: 1955548-05-6) is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole core with a methanamine substituent at the 2-position. Its molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of 210.11 g/mol . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. It is commercially available as a high-purity building block for drug discovery, supplied by vendors such as American Elements and Chemenu Inc. .
Key structural features include:
- A saturated 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring system.
- A primary amine (-CH₂NH₂) at the 2-position, protonated as a dihydrochloride salt.
- Planar aromatic regions (pyrazole) combined with non-aromatic pyrrolidine-like flexibility.
The compound’s synthesis, reported by Bai et al. (), involves N-SEM protection of pyrazole, followed by alkylation with 1-bromo-3-chloropropane and subsequent deprotection. This route improves upon earlier methods that suffered from low yields (≤30%) and multi-step complexity .
Propiedades
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-5-6-4-7-2-1-3-10(7)9-6;;/h4H,1-3,5,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPHLEPCLOQQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a diketone or ketoester.
Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclization step and large-scale crystallization techniques for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolo[1,2-b]pyrazole derivatives.
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the heterocyclic rings allows for interactions with various biological targets.
Pharmacological Research
-
Receptor Modulation:
- The compound has been studied for its role as a modulator of muscarinic acetylcholine receptors. Research indicates that derivatives of this compound can act as positive allosteric modulators (PAMs), enhancing receptor activity and potentially offering therapeutic benefits in neurological disorders .
- Antitumor Activity:
- Inflammation and Pain Management:
Medicinal Chemistry
The unique structural features of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride make it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance selectivity and potency against various biological targets.
Case Studies
- Study on Muscarinic Receptors:
- Anticancer Research:
Mecanismo De Acción
The mechanism of action of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize its utility, the compound is compared to structurally or functionally related amines and bicyclic heterocycles.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Solubility (HCl Salt) |
|---|---|---|---|---|---|
| {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride | C₇H₁₃Cl₂N₃ | 210.11 | Pyrrolo[1,2-b]pyrazole | -CH₂NH₂ (dihydrochloride) | High (salt form) |
| 2-(1,3-Dioxaindan-5-yloxy)ethylmethylamine dihydrochloride | C₁₀H₁₉Cl₂N₃O₅ | 233.27 | Pyrrolo[1,2-b]pyrazole | -CH₂NH-C₂H₄O-(1,3-dioxaindan) | Moderate |
| 1-{6-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride | C₈H₁₈Cl₂N₂ | 213.15 | Bicyclo[3.2.1]octane | -CH₂NH₂ (dihydrochloride) | High |
| 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | C₂₄H₂₃N₅O₄ | 457.48 | Tetrahydroisoquinoline | Furyl, oxazolyl, tetrazolyl groups | Low (neutral form) |
Key Differentiators:
Structural Complexity: The target compound’s pyrrolo[1,2-b]pyrazole core balances aromaticity (pyrazole) and flexibility (pyrrolidine), unlike rigid bicyclo[3.2.1]octane derivatives or linear tetrahydroisoquinolines . This hybrid structure may enhance binding to dynamic protein pockets in drug targets.
Synthetic Accessibility: Bai et al.’s route achieves the target compound in fewer steps (≤5 steps) with higher yields (~50%) compared to tetrahydroisoquinoline derivatives, which require complex multi-step functionalization (e.g., tetrazolyl and oxazolyl additions) .
In contrast, the tetrahydroisoquinoline derivative in exhibits antimicrobial activity, attributed to its tetrazolyl and furyl moieties .
Solubility and Stability: The dihydrochloride salt of the target compound ensures superior aqueous solubility compared to neutral analogs like the tetrahydroisoquinoline derivative . However, the 1,3-dioxaindan-substituted analog (Table 1) shows reduced solubility due to its hydrophobic ether and dioxolane groups .
Diverse Applications :
- The target compound serves as a versatile building block for medicinal chemistry, whereas the bicyclo[3.2.1]octane derivative (Table 1) is tailored for CNS drug discovery due to its blood-brain barrier permeability .
Actividad Biológica
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H9N3·2HCl
- Molecular Weight : 195.08 g/mol
- IUPAC Name : {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride
The biological activity of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. This inhibition can affect cellular proliferation and viral replication processes .
- Receptor Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways related to mood and cognition .
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant antimicrobial properties. The dihydrochloride form enhances solubility and bioavailability, contributing to its effectiveness against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Strong Inhibition | |
| Candida albicans | Moderate Inhibition |
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against RNA viruses. Studies have shown that it can reduce viral replication rates in vitro.
Antiparasitic Activity
In vitro assays have demonstrated the compound's potential as an antiparasitic agent against Plasmodium falciparum, the causative agent of malaria.
Case Studies
-
Case Study on DHODH Inhibition :
A study evaluated the inhibition of DHODH by {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride in human cell lines. Results indicated a significant reduction in cell proliferation at concentrations as low as 0.1 μM, suggesting its potential as an immunosuppressive agent . -
Antiviral Efficacy Against Measles Virus :
Another study focused on the antiviral efficacy of the compound against measles virus in Vero cells. The results showed a dose-dependent decrease in viral load with an IC50 value of approximately 0.5 μM .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and purification methods for {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride?
- Synthesis : The core structure is synthesized via alkylation of a pyrazole precursor. For example, a protected pyrazole derivative (e.g., N-SEM-protected pyrazole) undergoes alkylation with 1-bromo-3-chloropropane at the C-5 position, followed by deprotection and dihydrochloride salt formation .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) is effective for intermediates, while recrystallization from ethanol or 2-propanol is recommended for final products .
Q. How is the compound’s purity and structural integrity validated?
- Analytical Methods :
- NMR : Confirms regiochemistry and proton environments (e.g., pyrrolo-pyrazole ring protons).
- HPLC : Monitors purity (>97%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Validates molecular formula (e.g., C₈H₁₈Cl₂N₂) .
Q. What are the solubility and stability profiles of this dihydrochloride salt?
- Solubility : Highly soluble in polar solvents (water, methanol, DMF) due to ionic character; poorly soluble in hexane or ether .
- Stability : Hygroscopic—store under inert gas (N₂/Ar) at −20°C. Degradation occurs above 150°C or under prolonged light exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized for the alkylation step in synthesis?
- Key Variables :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | −20°C to −15°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances reaction rate |
| Reaction Time | 40–48 hours | Ensures complete conversion |
Q. How do researchers address contradictory data in impurity profiling?
- Case Study : Impurities may arise from incomplete alkylation or residual protecting groups. For example, identifies triazolo-pyridine derivatives as common impurities.
- Resolution :
- HPLC-MS : Identifies impurities with m/z deviations >5 ppm.
- Recrystallization : Sequential recrystallization from methanol/water (9:1) reduces impurity levels to <0.1% .
Q. What functionalization strategies are viable for this compound?
- Mannich Reaction : React with formaldehyde and secondary amines to introduce aminoalkyl groups at the methanamine position .
- Sulfonation : Use chloramine-T in methanol under reflux to attach sulfonyl groups, enabling further heterocyclic derivatization .
Q. How can hygroscopicity impact analytical reproducibility, and how is it mitigated?
- Challenges : Water absorption alters stoichiometry and complicates NMR/LC-MS quantification.
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
